
2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile is an organic compound that features a thienyl group, a difluorophenyl group, and an acrylonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl group can be synthesized through a series of reactions starting from thiophene.
Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation.
Formation of the Difluorophenyl Intermediate: The difluorophenyl group can be synthesized through halogenation reactions.
Coupling Reaction: The final step involves coupling the thienyl and difluorophenyl intermediates with acrylonitrile under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl and acetyl groups.
Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to an amine.
Substitution: The difluorophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used and the position of substitution.
科学研究应用
2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation as a potential pharmaceutical agent.
Industry: Use in the production of materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of 2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
2-(5-Acetyl-2-thienyl)-3-phenylacrylonitrile: Lacks the difluorophenyl group.
2-(5-Acetyl-2-thienyl)-3-(2-fluorophenyl)acrylonitrile: Contains only one fluorine atom on the phenyl ring.
2-(5-Acetyl-2-thienyl)-3-(2,4-difluorophenyl)acrylonitrile: Fluorine atoms are positioned differently on the phenyl ring.
Uniqueness
The presence of the difluorophenyl group in 2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile may impart unique chemical and physical properties, such as increased stability or specific reactivity patterns, compared to similar compounds.
属性
IUPAC Name |
(E)-2-(5-acetylthiophen-2-yl)-3-(2,5-difluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NOS/c1-9(19)14-4-5-15(20-14)11(8-18)6-10-7-12(16)2-3-13(10)17/h2-7H,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVKCISVOJHYNS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=CC2=C(C=CC(=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(S1)/C(=C/C2=C(C=CC(=C2)F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
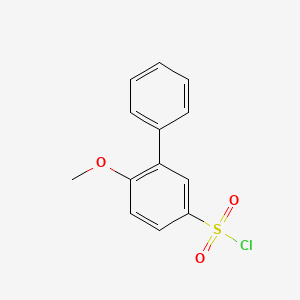
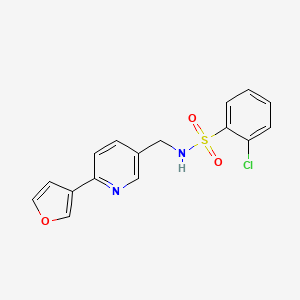
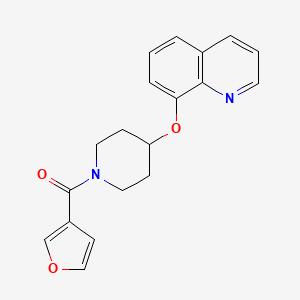
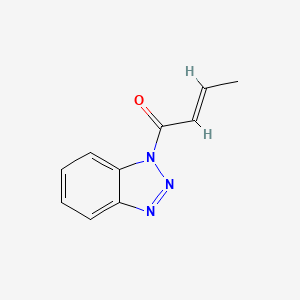
![4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2979700.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2979702.png)
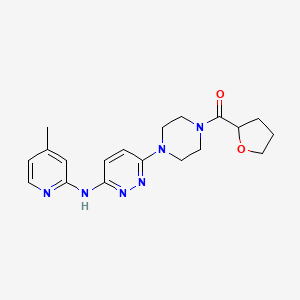
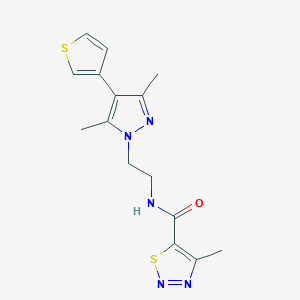
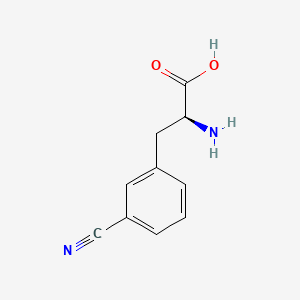
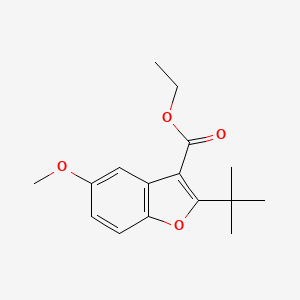
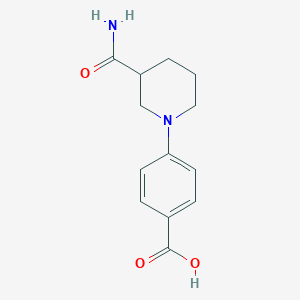
![(2R,3S,4R,5R,6S)-2-[4-[(3R,3As,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/new.no-structure.jpg)

![2-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2979712.png)
